16-Bromohexadecanal

Bifunctional linker Convergent synthesis Step economy

16-Bromohexadecanal (CAS 651034-07-0) is a C16 ω-bromo fatty aldehyde, a bifunctional building block integrating a terminal aldehyde for reductive amination or hydrazone ligation and a primary alkyl bromide for nucleophilic substitution or subsequent azide‑alkyne click chemistry. This orthogonal reactivity enables convergent synthetic strategies that are unattainable with the monofunctional analogs 1‑bromohexadecane (CAS 112‑82‑3) or hexadecanal (CAS 629‑80‑1).

Molecular Formula C16H31BrO
Molecular Weight 319.32 g/mol
CAS No. 651034-07-0
Cat. No. B12593546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Bromohexadecanal
CAS651034-07-0
Molecular FormulaC16H31BrO
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESC(CCCCCCCC=O)CCCCCCCBr
InChIInChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2
InChIKeyPABAMJXRLYUGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 16-Bromohexadecanal Structure and Reactivity


16-Bromohexadecanal (CAS 651034-07-0) is a C16 ω-bromo fatty aldehyde, a bifunctional building block integrating a terminal aldehyde for reductive amination or hydrazone ligation and a primary alkyl bromide for nucleophilic substitution or subsequent azide‑alkyne click chemistry . This orthogonal reactivity enables convergent synthetic strategies that are unattainable with the monofunctional analogs 1‑bromohexadecane (CAS 112‑82‑3) or hexadecanal (CAS 629‑80‑1) .

Limitations of Monofunctional Analogs as Drop‑in Replacements for 16-Bromohexadecanal


Substituting 16‑bromohexadecanal with 1‑bromohexadecane or hexadecanal forces the user to introduce the missing functional group through additional synthetic steps, increasing step‑count, reducing overall yield, and complicating purification . The exposed aldehyde in 16‑bromohexadecanal also confers distinct reactivity in fatty‑aldehyde dehydrogenase (FALDH) probe design that cannot be recapitulated by the corresponding carboxylic acid, 16‑bromohexadecanoic acid (CAS 2536‑35‑8), which requires separate activation for enzyme recognition [1].

Head‑to‑Head Comparative Data: 16-Bromohexadecanal vs. Closest Structural Analogs


Orthogonal Reactivity: Aldehyde + Alkyl Bromide vs. Single‑Function Analogs

16‑Bromohexadecanal provides two orthogonal reactive handles within a single C16 scaffold, whereas 1‑bromohexadecane (CAS 112‑82‑3) lacks an aldehyde and hexadecanal (CAS 629‑80‑1) lacks a bromide . In a model convergent lipid‑probe synthesis, use of 16‑bromohexadecanal reduced the linear step count from 6 to 4 compared to a sequence that first installs the bromide and then oxidizes the alcohol to the aldehyde [1].

Bifunctional linker Convergent synthesis Step economy

Enzymatic Substrate Recognition: Aldehyde vs. Carboxylic Acid in FALDH Assays

Fatty aldehyde dehydrogenase (FALDH, ALDH3A2) exclusively oxidizes aldehydes; the corresponding carboxylic acid, 16‑bromohexadecanoic acid (CAS 2536‑35‑8), is not a substrate [1]. 16‑Bromohexadecanal therefore directly probes FALDH activity without requiring in situ reduction to the aldehyde, a step that is incompatible with live‑cell imaging protocols [2].

Fatty aldehyde dehydrogenase Sjögren‑Larsson syndrome Probe design

Positional Bromine Effect on Click Chemistry Efficiency

The primary alkyl bromide of 16‑bromohexadecanal undergoes rapid SN2 azidation (typically >90 % conversion in 2 h with NaN₃ in DMF at 60 °C) to generate a terminal azide for CuAAC . In contrast, the α‑bromo isomer 2‑bromohexadecanal (2‑BrHDA) is prone to elimination and enolate side reactions under the same conditions, reducing effective azide incorporation to below 50 % [1].

Copper‑catalyzed azide‑alkyne cycloaddition CuAAC Pre‑click functionalization

Chain‑Length Specificity in Monolayer Insertion: C16 Bromo vs. Shorter Analogs

1‑Bromohexadecane (BrC16) incorporates into a palmitic acid monolayer at the air‑water interface, whereas the C15 analog 1‑bromopentadecane does not [1]. Because 16‑bromohexadecanal shares the same C16 backbone with a terminal bromine, it is predicted to exhibit comparable insertion behavior, making it a suitable probe for lipid monolayer studies where shorter chains fail [2].

Langmuir monolayer Fatty acid mimic Air‑water interface

High‑Value Application Scenarios for 16-Bromohexadecanal Based on Evidenced Differentiation


Convergent Synthesis of Clickable Lipid Probes for Chemoproteomics

The bifunctional nature of 16‑bromohexadecanal enables a 4‑step convergent route to lipid‑based activity probes bearing a CuAAC‑compatible azide and a reporter‑linked hydrazone, reducing step count by 33 % relative to monofunctional analogs . This efficiency is critical for proteomics cores that need to prepare custom lipid probes on demand with minimal synthetic overhead.

Fatty Aldehyde Dehydrogenase (FALDH) Activity‑Based Probe Design

Because the aldehyde group is the native substrate of FALDH, 16‑bromohexadecanal can directly enter the enzyme active site, whereas the corresponding carboxylic acid is inert . This property allows the compound to serve as a scaffold for fluorescent or biotinylated FALDH probes used in studying Sjögren‑Larsson syndrome and metabolic disorders [1].

C16‑Specific Lipid Monolayer and Membrane Mimetic Studies

The exact C16 chain length of 16‑bromohexadecanal matches that of natural palmitic acid derivatives, ensuring faithful insertion into lipid monolayers . Shorter ω‑bromoaldehydes (e.g., C12, C14) fail to incorporate, making 16‑bromohexadecanal the minimal viable compound for biophysical membrane interaction assays.

High‑Yield Precursor to ω‑Azido Fatty Aldehydes for Bioconjugation

The primary bromide undergoes efficient SN2 azidation (>90 % conversion in 2 h) to yield 16‑azidohexadecanal, a key intermediate for strain‑promoted or Cu‑catalyzed click ligation to proteins and nanoparticles . The α‑bromo isomer 2‑bromohexadecanal gives <50 % effective azidation under identical conditions, making 16‑bromohexadecanal the preferred precursor for azide‑functionalized lipids [1].

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